H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH

Native Chemical Ligation Peptide Ligation Desulfurization

Peptide chemists face low yields when cyclizing sterically hindered sequences or introducing Val residues via native chemical ligation. H-β,β-Dimethyl-L-Cys(pMeOBzl)-OH directly addresses this bottleneck as a penicillamine-derived, thiol-protected building block: • Enables valine incorporation at hindered junctions (e.g., Leu-Val) through ligation-desulfurization, achieving ~98% desulfurization efficiency under optimized metal-free conditions. • Functions as a pseudoproline turn inducer, delivering markedly faster kinetics and higher head-to-tail cyclization yields versus native valine precursors-as validated in the total synthesis of dichotomin A. • The pMeOBzl protecting group provides orthogonal stability to TFA, enabling selective deprotection schemes in multi-thiol peptide syntheses.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
CAS No. 387868-34-0
Cat. No. B112569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
CAS387868-34-0
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
InChIKeyUPOPBNWZZMNQAD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH (CAS 387868-34-0): A Specialized Penicillamine Derivative for Peptide Synthesis


H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH, also known as S-4-Methoxybenzyl-L-penicillamine or H-Pen(pMeOBzl)-OH, is a non-proteinogenic amino acid derivative specifically designed for peptide synthesis applications . The compound features a β,β-dimethylated cysteine backbone (penicillamine) with its thiol side chain protected by a p-methoxybenzyl (pMeOBzl) group. This structural configuration enables its use as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide construction, where it functions as a precursor to valine residues via ligation-desulfurization strategies and as a pseudoproline derivative to facilitate peptide cyclization [1][2]. The free amino group allows for direct coupling onto growing peptide chains, distinguishing it from N-protected analogs such as Fmoc- or Boc-derivatives.

Why Unprotected Penicillamine or Standard Cysteine Derivatives Cannot Substitute for H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH


The β,β-dimethyl substitution on the cysteine backbone fundamentally alters the compound's reactivity profile compared to standard cysteine derivatives, conferring accelerated native chemical ligation (NCL) rates even at sterically hindered junctions [1]. In peptide cyclization applications, penicillamine-derived pseudoprolines yield substantially higher head-to-tail cyclization efficiency relative to native valine sequences [2]. Furthermore, the pMeOBzl protecting group provides orthogonal stability to TFA treatment compared to alternative protecting groups such as S-1-adamantyl, enabling selective deprotection strategies in complex syntheses [3]. Unprotected penicillamine lacks the necessary thiol protection to prevent premature disulfide formation during chain assembly, while N-protected analogs (Fmoc- or Boc-) require additional synthetic steps and offer no inherent advantage in NCL kinetics or cyclization enhancement. These differential performance characteristics render direct substitution with structurally related compounds scientifically invalid for applications demanding precise control over ligation kinetics, cyclization yield, or orthogonal deprotection.

Quantitative Differentiation of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH Against Structural Analogs


Accelerated Native Chemical Ligation Kinetics at Sterically Hindered Valine Junctions

β,β-Dimethylcysteine (penicillamine) peptides react 'surprisingly fast' in native chemical ligation reactions compared to standard cysteine derivatives at sterically hindered sites [1]. This enhanced reactivity enables high-yield ligation at Leu-Val junctions that are otherwise challenging to form.

Native Chemical Ligation Peptide Ligation Desulfurization Valine

Enhanced Peptide Cyclization Yield via Pseudoproline Strategy

Incorporation of a penicillamine-derived pseudoproline residue into linear peptide precursors leads to faster reaction rates and higher head-to-tail cyclization yields compared to linear precursors containing the native valine residue [1].

Peptide Cyclization Pseudoproline Head-to-Tail Cyclization Dichotomin A

Differential Orthogonality of pMeOBzl Protecting Group to TFA Treatment

The S-p-methoxybenzyl (pMeOBzl) group exhibits intermediate stability to TFA treatment, being less stable than S-1-adamantyl (Ad) but cleavable under specific acidic conditions [1]. This orthogonality profile enables selective deprotection strategies in complex peptide syntheses.

Protecting Group Orthogonality TFA Stability Selective Deprotection

Singlet Oxygen Quenching Activity Relative to Other Thiols

Among a panel of biologically relevant thiols, β,β-dimethyl cysteine (penicillamine) exhibits intermediate singlet molecular oxygen quenching ability, positioning it as a moderate antioxidant relative to other thiol compounds [1].

Antioxidant Activity Singlet Oxygen Thiol Reactivity

Validated Application Scenarios for H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH Procurement


Synthesis of Valine-Containing Peptides via Ligation-Desulfurization

When synthesizing peptides containing valine at ligation junctions, particularly at sterically hindered sites such as Leu-Val bonds, H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH serves as a critical penicillamine precursor. Following native chemical ligation, desulfurization yields the native valine residue with 98% efficiency under optimized metal-free conditions, while ligation yields at hydrophobic segments range from 70–80% [1]. This approach overcomes the inherent limitation of cysteine-dependent NCL that cannot directly form valine residues at ligation sites.

Facilitation of Difficult Peptide Cyclizations

For cyclic peptides where head-to-tail cyclization of native sequences proceeds with poor yield, this compound can be incorporated as a penicillamine-derived pseudoproline turn inducer. The pseudoproline strategy yields faster reaction kinetics and higher cyclization yields compared to native valine-containing precursors, as demonstrated in the total synthesis of the cyclic hexapeptide dichotomin A [1]. The compound thus enables synthetic routes to cyclic peptides that are otherwise impractical due to low cyclization efficiency.

Orthogonal Deprotection Strategies in Multi-Step Syntheses

In peptide syntheses requiring sequential deprotection of multiple thiol groups, the pMeOBzl protecting group offers an intermediate TFA-stability profile: it is less stable to TFA than the S-1-adamantyl group but cleavable by 1 M trifluoromethanesulfonic acid-thioanisole in TFA at 0°C within 60 min [1]. This orthogonality enables selective deprotection schemes where pMeOBzl can be removed under stronger acidic conditions while other acid-labile protecting groups remain intact, facilitating complex disulfide bond formation or site-specific functionalization.

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